



Application Notes and Protocols for Integrating DPNI-GABA Uncaging with Calcium Imaging

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise spatial and temporal control of neuronal activity is crucial for understanding the complexities of neural circuits. The integration of photolysis of caged neurotransmitters with functional imaging techniques provides a powerful tool to dissect synaptic transmission and its downstream effects. This application note details the use of **DPNI-GABA**, a nitroindoline-caged GABA, in conjunction with calcium imaging to investigate GABAergic signaling. **DPNI-GABA** offers significant advantages, including high water solubility, efficient photorelease with near-UV and 405 nm light, and importantly, minimal pharmacological interference with GABAA receptors at working concentrations compared to other caged GABA compounds.[1][2][3][4]

This document provides detailed protocols for preparing acute brain slices, applying **DPNI-GABA**, and performing simultaneous two-photon uncaging and calcium imaging. The presented methodologies and data will enable researchers to effectively implement this technique to study the role of GABAergic inhibition in various neuronal processes.

Key Advantages of DPNI-GABA

 Reduced GABAA Receptor Antagonism: DPNI-GABA exhibits a much lower affinity for GABAA receptors (IC₅₀ ≈ 0.5 mM) compared to other caged GABA compounds, minimizing alterations of endogenous synaptic transmission.[1][2][3]



- Fast Photorelease Kinetics: The activation kinetics of GABAA receptors upon **DPNI-GABA** photolysis are comparable to synaptic events, allowing for the precise mimicry of physiological GABAergic transmission.[1][2]
- High Spatial Resolution: Laser-based uncaging of **DPNI-GABA** allows for highly localized release of GABA, with a spatial resolution estimated to be around 2 μ m laterally and 7.5 μ m axially with a 1 μ m laser spot.[1][2]
- Efficient Uncaging: **DPNI-GABA** has a quantum yield of approximately 0.085, similar to the widely used MNI-glutamate, ensuring efficient release of GABA upon photostimulation.[3][4]

Data Presentation

Table 1: Properties and Recommended Parameters for

DPNI-GABA

Parameter	Value	Reference
Molecular Weight	499.3 g/mol	[5]
Quantum Yield	~0.085	[3][4]
Excitation Wavelength	Near-UV (355 nm) and 405 nm	[1][3][6][7]
GABAA Receptor IC50	~0.5 mM	[1][2][3]
Working Concentration (Bath)	0.62 to 1.89 mM	[1]
Working Concentration (Puffer)	1-3 mM	[6][7]
Spatial Resolution (Lateral)	~2 μm	[1][2]
Spatial Resolution (Axial)	~7.5 μm	[1][2]

Table 2: Example Parameters for Combined DPNI-GABA Uncaging and Calcium Imaging



Parameter	Experimental Condition	Reference
Preparation	Acute brain slices (e.g., hippocampus, cerebellum)	[8][9][10][11][12]
Calcium Indicator	Genetically Encoded (e.g., GCaMP variants) or Chemical Dyes (e.g., Fluo-4, Oregon Green BAPTA)	[13][14][15][16]
DPNI-GABA Application	Bath application or local perfusion via micropipette	[1][6][7]
Uncaging Laser	Pulsed UV laser (e.g., 355 nm) or 405 nm diode laser	[1][6][7]
Imaging System	Two-photon laser scanning microscope	[17][18][19]
Imaging Laser Wavelength	~920 nm for GCaMP	[20]
Uncaging Pulse Duration	0.3 - 1 ms	[6][7]
Resulting GABA-evoked Fluorescence Change (Voltage Sensitive Dye)	0.33% to 0.55%	[6][7]

Signaling Pathways and Experimental Workflow GABAergic Signaling Pathway



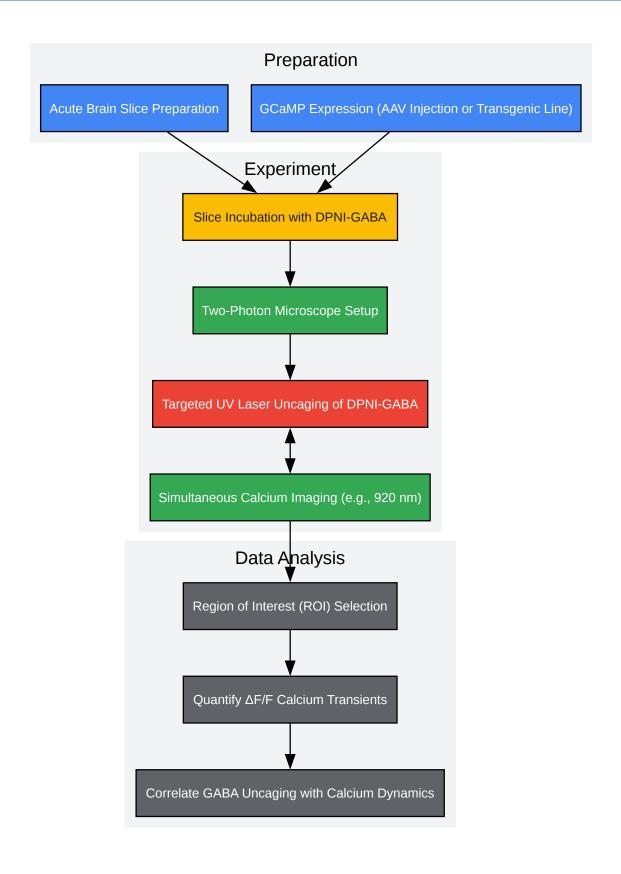
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Caption: **DPNI-GABA** uncaging leads to GABAA receptor activation, resulting in altered intracellular calcium.

Experimental Workflow





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Caption: Workflow for integrating **DPNI-GABA** uncaging with two-photon calcium imaging.



Experimental Protocols Protocol 1: Acute Brain Slice Preparation

This protocol is adapted for obtaining viable brain slices for electrophysiology and imaging.[8] [9][10][11][12]

Materials:

- Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
- Ice-cold slicing solution (artificial cerebrospinal fluid ACSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 1.3 MgSO₄, 1.2 CaCl₂, 10 Dextrose, and 1 mM kynurenic acid.[9] The solution must be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).
- Vibrating microtome (vibratome)
- Recovery chamber with carbogenated ACSF at 34°C.

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.
- Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
- Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
- Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
- Cut slices at the desired thickness (typically 250-350 μm).
- Transfer the slices to a recovery chamber containing carbogenated ACSF at 34°C for at least 30 minutes.
- After recovery, maintain the slices at room temperature in carbogenated ACSF until use.



Protocol 2: DPNI-GABA Application and Calcium Imaging

This protocol outlines the procedure for loading cells with a calcium indicator (if not using GECIs), applying **DPNI-GABA**, and performing the combined uncaging and imaging experiment.

Materials:

- Acute brain slices (from Protocol 1)
- Recording chamber for the microscope
- Carbogenated ACSF
- DPNI-GABA
- Calcium indicator (if applicable, e.g., Oregon Green BAPTA-1 AM or via patch pipette)
- Two-photon microscope equipped with:
 - A Ti:Sapphire laser for imaging (e.g., tuned to ~920 nm for GCaMP).
 - An independent UV laser (e.g., 355 nm pulsed laser) or a 405 nm diode laser for uncaging, coupled to the light path.
 - Appropriate dichroic mirrors and filters to separate the imaging and uncaging light paths and the emitted fluorescence.

Procedure:

- Slice Transfer: Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF.
- Cell Identification: Identify the target neurons for recording. If using GECIs, identify fluorescently labeled cells.[13][14][15] If using a chemical dye, load the cells either by bolus loading with the AM ester form or via a patch pipette containing the salt form of the dye.



• **DPNI-GABA** Application:

- Bath Application: Add **DPNI-GABA** to the perfusing ACSF to a final concentration of 0.5-1.5 mM.[1]
- Local Perfusion: For more localized application and to conserve the compound, dissolve **DPNI-GABA** (1-3 mM) in ACSF and apply it locally to the area of interest using a puffer micropipette.[6][7]

Microscope Setup:

- Focus on the neuron of interest and select the dendritic or somatic region for uncaging and imaging.
- Set the imaging laser to the appropriate wavelength for the calcium indicator (e.g., ~920 nm for GCaMP).
- Configure the uncaging laser to deliver short pulses (e.g., 0.3-1 ms) to a diffraction-limited spot.[6][7]

Combined Uncaging and Imaging:

- Begin acquiring a time-series of fluorescence images (calcium imaging).
- During the acquisition, trigger the uncaging laser to release GABA at the desired location and time.
- It is crucial to ensure that the uncaging light does not interfere with the fluorescence detection of the calcium indicator. This can be achieved by using appropriate filter sets and by ensuring the uncaging wavelength is sufficiently separated from the indicator's emission spectrum.[16]
- Data Acquisition: Record the changes in fluorescence intensity in the region of interest before, during, and after the uncaging event.
- Data Analysis:



- Define regions of interest (ROIs) corresponding to the stimulated area and other cellular compartments.
- \circ Calculate the change in fluorescence relative to the baseline ($\Delta F/F$).
- Correlate the timing of the GABA uncaging with the observed changes in intracellular calcium concentration.

Conclusion

The combination of **DPNI-GABA** photolysis and calcium imaging is a robust and precise method for investigating the functional impact of GABAergic inhibition on neuronal signaling. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique. By leveraging the favorable properties of **DPNI-GABA**, scientists can achieve high spatiotemporal resolution in manipulating inhibitory circuits, leading to a deeper understanding of their role in brain function and disease.

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